molecular formula C13H16FNO B2459311 7'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline] CAS No. 1439902-30-3

7'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline]

Cat. No.: B2459311
CAS No.: 1439902-30-3
M. Wt: 221.275
InChI Key: JGIJGSIAMCYZKP-UHFFFAOYSA-N
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Description

7’-Fluoro-2’,4’-dihydro-1’H-spiro[oxane-4,3’-quinoline] is a synthetic organic compound characterized by its unique spirocyclic structure, which includes a quinoline moiety fused with an oxane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7’-Fluoro-2’,4’-dihydro-1’H-spiro[oxane-4,3’-quinoline] typically involves multi-step organic reactions. One common method includes the cyclization of a quinoline derivative with an oxane precursor under specific conditions. The reaction often requires the use of a fluorinating agent to introduce the fluorine atom at the desired position on the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

7’-Fluoro-2’,4’-dihydro-1’H-spiro[oxane-4,3’-quinoline] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine-substituted position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

7’-Fluoro-2’,4’-dihydro-1’H-spiro[oxane-4,3’-quinoline] has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 7’-Fluoro-2’,4’-dihydro-1’H-spiro[oxane-4,3’-quinoline] involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, potentially leading to inhibition or activation of specific biological pathways.

Comparison with Similar Compounds

Similar Compounds

    7-Fluoroquinoline: Shares the quinoline core but lacks the spirocyclic oxane ring.

    2’,4’-Dihydro-1’H-spiro[oxane-4,3’-quinoline]: Similar structure but without the fluorine atom.

    Spiro[oxane-4,3’-quinoline] derivatives: Various derivatives with different substituents on the quinoline or oxane rings.

Uniqueness

7’-Fluoro-2’,4’-dihydro-1’H-spiro[oxane-4,3’-quinoline] is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to non-fluorinated analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

7-fluorospiro[2,4-dihydro-1H-quinoline-3,4'-oxane]
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO/c14-11-2-1-10-8-13(3-5-16-6-4-13)9-15-12(10)7-11/h1-2,7,15H,3-6,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGIJGSIAMCYZKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC3=C(C=C(C=C3)F)NC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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